
4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol is an organic compound with the molecular formula C11H10O2 It is a derivative of benzopyran, featuring an ethynyl group at the 4-position and a hydroxyl group at the same position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dihydro-2H-1-benzopyran.
Ethynylation: The introduction of the ethynyl group can be achieved through a Sonogashira coupling reaction. This involves the reaction of 3,4-dihydro-2H-1-benzopyran with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-oxo-3,4-dihydro-2H-1-benzopyran.
Reduction: Formation of 4-ethyl-3,4-dihydro-2H-1-benzopyran.
Substitution: Formation of various substituted benzopyran derivatives.
Aplicaciones Científicas De Investigación
4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. Its potential anticancer effects could be related to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,4-dihydro-2H-1-benzopyran: Lacks the ethynyl and hydroxyl groups.
4-ethyl-3,4-dihydro-2H-1-benzopyran: Similar structure but with an ethyl group instead of an ethynyl group.
4-hydroxy-3,4-dihydro-2H-1-benzopyran: Similar structure but without the ethynyl group.
Uniqueness
4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to the presence of both the ethynyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C11H10O2 |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
4-ethynyl-2,3-dihydrochromen-4-ol |
InChI |
InChI=1S/C11H10O2/c1-2-11(12)7-8-13-10-6-4-3-5-9(10)11/h1,3-6,12H,7-8H2 |
Clave InChI |
YMUOGBXJHWANSE-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(CCOC2=CC=CC=C21)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13619955.png)
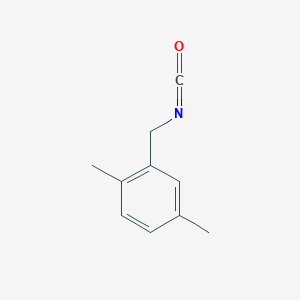

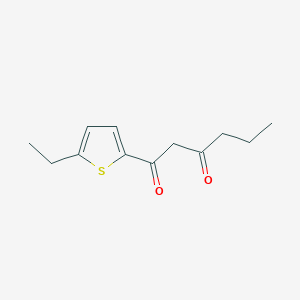
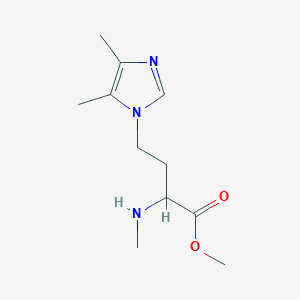
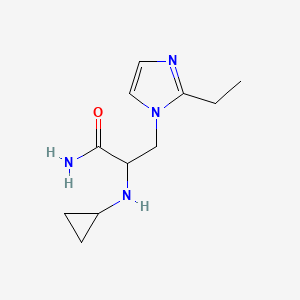
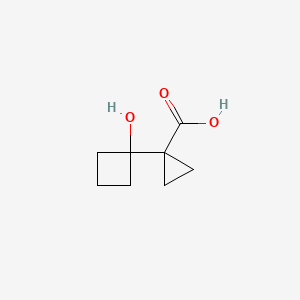

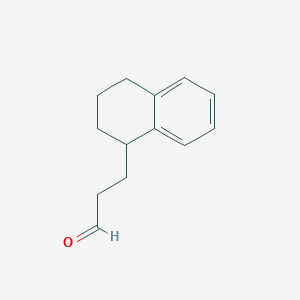


![2-Methyl-2-[(propan-2-yloxy)methyl]oxirane](/img/structure/B13619997.png)
![Methyl 2-Amino-2-(spiro[3.3]heptan-2-ylidene)acetate](/img/structure/B13620000.png)

